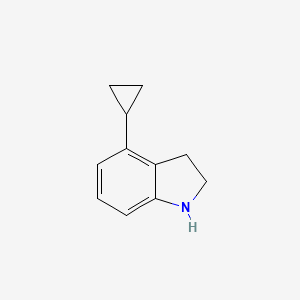
4-Cyclopropylindoline
Descripción general
Descripción
4-Cyclopropylindoline, also known as 4-cyclopropyl-2,3-dihydro-1H-indole, is a chemical compound with the CAS number 1227418-23-6 . It has a molecular weight of 159.23 .
Synthesis Analysis
The synthesis of indoline derivatives, including 4-Cyclopropylindoline, has been a topic of interest in pharmaceutical research . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The synthesis and pharmacological activity of indoline derivatives have been summarized in various reviews .Molecular Structure Analysis
The molecular structure of 4-Cyclopropylindoline is characterized by a benzene ring fused with a five-membered nitrogenous ring . This structure is chemically named benzopyrrolidine .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The indoline structure, which includes 4-Cyclopropylindoline, is found in a large number of natural products and has been used in the development of new drug scaffolds . The indoline structure has been formally studied in recent years for its potential in drug development .
Anti-Cancer Applications
Indoline structures, including 4-Cyclopropylindoline, have been used in the development of anti-cancer drugs . Researchers are turning to the construction of new drug scaffolds, like indoline, to cope with the potentially adverse side effects of cancer chemotherapy and surgery .
Antibacterial Applications
Indoline structures have been used in the development of antibacterial drugs . With the increasing resistance of bacteria, drugs containing indoline have played important roles in disease treatment .
Anti-Inflammatory and Analgesic Applications
Indoline structures have been used in the development of anti-inflammatory and analgesic drugs . These drugs have been used to treat various conditions, providing relief from inflammation and pain .
Cardiovascular Disease Treatment
Indoline structures have been used in the treatment of cardiovascular diseases . These compounds have shown potential in managing various cardiovascular conditions .
GPCR Modulation
4-Cyclopropylindoline has been investigated for its role in drug development, particularly as a modulator of G Protein-Coupled Receptors (GPCRs). GPCRs are a large protein family of receptors that detect molecules outside the cell and activate internal signal transduction pathways.
Propiedades
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBMTPLWKDOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3CCNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylindoline | |
CAS RN |
1227418-23-6 | |
| Record name | 4-cyclopropyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



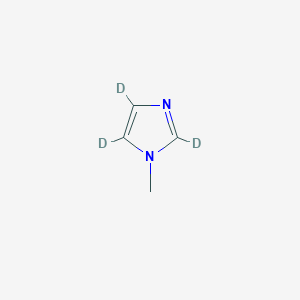
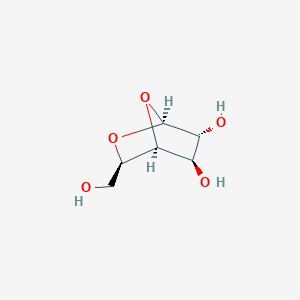
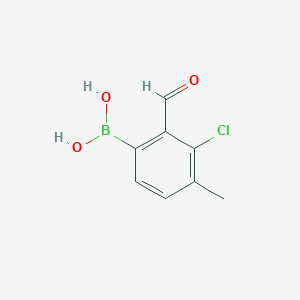
![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
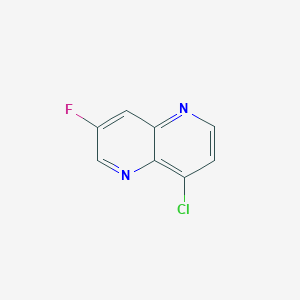
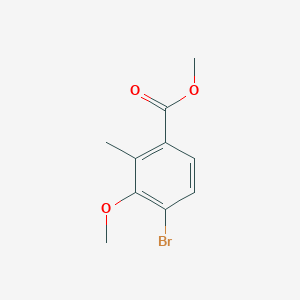
![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
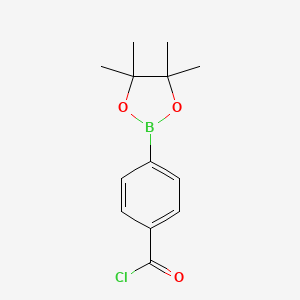
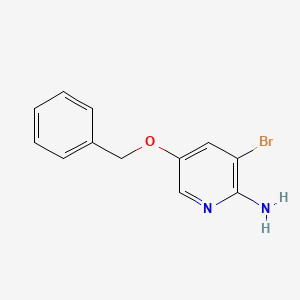
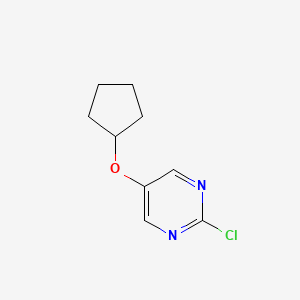


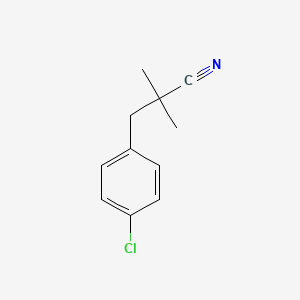
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)